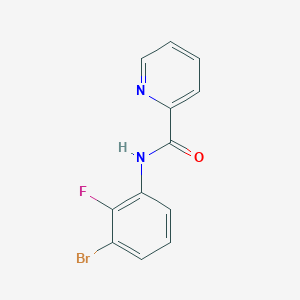![molecular formula C22H27FN6O2 B12244212 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine](/img/structure/B12244212.png)
3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyridazine, piperidine, and fluoropyrimidine moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the fluoropyrimidine intermediate, followed by the formation of the octahydrocyclopenta[c]pyrrole core. The final steps involve the coupling of these intermediates with the pyridazine and piperidine units under controlled conditions, often using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures would be critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, piperidine-containing molecules, and fluoropyrimidine-based compounds. Examples include:
- Pyridazine derivatives with different substituents.
- Piperidine-based compounds used in medicinal chemistry.
- Fluoropyrimidine analogs with varying functional groups.
Uniqueness
What sets 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine apart is its unique combination of these moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H27FN6O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone |
InChI |
InChI=1S/C22H27FN6O2/c23-17-11-24-21(25-12-17)31-15-22-8-4-5-16(22)13-29(14-22)20(30)18-6-7-19(27-26-18)28-9-2-1-3-10-28/h6-7,11-12,16H,1-5,8-10,13-15H2 |
InChI Key |
OLJXJDHMBXVBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CC4CCCC4(C3)COC5=NC=C(C=N5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12244132.png)
![5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B12244135.png)
![4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine](/img/structure/B12244148.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B12244162.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12244165.png)
![tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate](/img/structure/B12244172.png)
![1-(3-Bromophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244180.png)
![3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B12244185.png)
![9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244186.png)
![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12244189.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12244190.png)

![1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12244196.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12244197.png)
